Chain-Length-Dependent Metathesis Efficiency: C11 Spacer Offers High Conversion at Extended Reaction Time
In a systematic study of ω‑unsaturated alkyl handles on ethyl cellulose, the undec‑10‑enyl group derived from 11‑bromo‑1‑undecene achieved up to 90% conversion in cross‑metathesis with acrylic acid and acrylate esters [1]. However, the reaction required approximately 12 hours to reach high conversion, whereas shorter pent‑4‑enyl (5‑bromo‑1‑pentene) and hept‑6‑enyl (7‑bromo‑1‑heptene) handles attained similarly good conversions with faster kinetics (2 h) [1]. Allyl substituents gave only low to moderate conversion (<50%), likely due to steric hindrance [1].
| Evidence Dimension | Olefin cross-metathesis conversion efficiency |
|---|---|
| Target Compound Data | Up to 90% conversion, ~12 h reaction time |
| Comparator Or Baseline | Pent‑4‑enyl (C5) and hept‑6‑enyl (C7) handles: similarly high conversions with faster kinetics (2 h) |
| Quantified Difference | Comparable maximum conversion, but ~10 h longer reaction time |
| Conditions | Ethyl cellulose functionalization, Hoveyda‑Grubbs 2nd gen catalyst (5–10 mol%), 37 °C, acrylic acid/acrylate substrates |
Why This Matters
The C11 spacer enables high conversion efficiency in metathesis while providing a longer linker that can mitigate steric constraints in subsequent reactions, albeit with a kinetic penalty that must be accounted for in process design.
- [1] Dong, Y., & Edgar, K. J. (2015). Imparting functional variety to cellulose ethers via olefin cross-metathesis. Polymer Chemistry, 6(20), 3816–3827. View Source
